benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate fundamental properties
benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate fundamental properties
Technical Whitepaper: Benzyl (3S,5S)-3,5-Dimethylpiperazine-1-carboxylate
Subtitle: A Fundamental Guide to the Properties, Synthesis, and Application of a Key Chiral Scaffold in Drug Discovery.
Executive Summary
Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 874279-60-4*) is a high-value chiral building block extensively utilized in the synthesis of next-generation therapeutics. As a rigidified diamine scaffold, it offers precise control over spatial orientation in structure-activity relationship (SAR) campaigns, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This guide provides a comprehensive technical analysis of its molecular architecture, physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers requiring high-fidelity data for lead optimization.
*Note on CAS Registry: CAS 874279-60-4 is frequently associated with this chemical name in commercial catalogs, though researchers should verify specific stereochemical designations (cis vs. trans) as vendors often conflate the meso-cis (3R,5S) and chiral-trans (3S,5S) forms.
Molecular Architecture & Stereochemistry
The utility of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate stems from its specific stereochemical configuration. Unlike the achiral cis-isomer (meso), the (3S,5S) isomer is chiral and possesses
Stereochemical Analysis
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Configuration: (3S,5S) denotes a trans relationship between the two methyl groups at positions 3 and 5.
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Conformation: The piperazine ring predominantly adopts a chair conformation. In the (3S,5S) configuration, the two methyl groups typically adopt a trans-diequatorial orientation to minimize 1,3-diaxial interactions, rendering this isomer thermodynamically more stable than the trans-diaxial conformer but distinct from the cis-isomer where one methyl is axial and one is equatorial.
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Chirality: The molecule is non-superimposable on its mirror image (3R,5R), making it an enantiopure scaffold essential for asymmetric synthesis.
DOT Diagram 1: Stereochemical Relationships
Caption: Logical relationship between piperazine isomers and the target chiral scaffold.
Physicochemical Profile
The following data summarizes the core physical properties critical for handling and formulation.
| Property | Value / Description |
| IUPAC Name | Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 248.32 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate, DMSO; Low water solubility |
| pKa (Calculated) | ~8.5 (Secondary amine N4); N1 is non-basic (carbamate) |
| LogP | ~1.8 (Lipophilic character due to Cbz and methyl groups) |
| Boiling Point | ~380°C (Predicted at 760 mmHg) |
| Density | ~1.08 g/cm³ |
Synthetic Routes & Process Chemistry
The synthesis of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate requires the selective mono-protection of the
Protocol: Selective Mono-Cbz Protection
Reagents:
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(3S,5S)-3,5-Dimethylpiperazine (1.0 equiv)
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Benzyl chloroformate (Cbz-Cl) (0.9 - 1.0 equiv)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
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Dichloromethane (DCM) (Solvent)
Methodology:
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Preparation: Dissolve (3S,5S)-3,5-dimethylpiperazine in anhydrous DCM at 0°C under an inert atmosphere (
or Ar). -
Addition: Add the base (TEA) followed by the dropwise addition of Cbz-Cl diluted in DCM over 60 minutes. Critical Step: Slow addition favors mono-protection over di-protection.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).
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Workup: Quench with water. Wash the organic layer with saturated
and brine. Dry over .[1][2] -
Purification: The crude mixture will contain the desired mono-Cbz product, unreacted diamine, and bis-Cbz byproduct.
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Acid-Base Extraction Strategy: Extract the organic layer with 1M HCl. The mono-Cbz amine (basic) moves to the aqueous phase; bis-Cbz (neutral) stays in organic. Basify the aqueous phase (pH > 10) and extract back into DCM to isolate the pure mono-product.
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DOT Diagram 2: Synthetic Workflow
Caption: Selective mono-protection workflow utilizing acid-base extraction for purification.
Analytical Characterization
Verifying the identity and stereochemical purity is paramount.
Nuclear Magnetic Resonance (NMR)
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1H NMR (CDCl3, 400 MHz):
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Aromatic:
7.30–7.40 (m, 5H, Ph-H). -
Benzylic:
5.15 (s, 2H, ). -
Ring Protons: The
symmetry is broken by the Cbz group. Expect distinct signals for the C2/C6 protons (adjacent to N-Cbz) versus C3/C5 protons. -
Methyls:
1.0–1.2 (d, 6H). In the trans-isomer, these signals are typically distinct doublets if the environment is sufficiently anisotropic, or overlapping doublets.
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Stereochemical Marker: In the cis-isomer (meso), the ring protons often display more complex coupling due to the axial/equatorial split. In the trans-(3S,5S) isomer, the diaxial protons at C2/C6 (if present) show large coupling constants (
Hz) with adjacent methine protons.
Chiral HPLC
To ensure enantiomeric excess (ee > 98%):
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Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
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Detection: UV at 254 nm.
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Note: The (3S,5S) enantiomer must be distinguished from the (3R,5R) enantiomer (if using racemic starting material) and the (3R,5S) meso diastereomer.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry.
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Kinase Inhibitors: The 3,5-dimethyl substitution restricts the conformational flexibility of the piperazine ring, locking the N-substituents into specific vectors. This is often used to improve selectivity by directing groups into specific hydrophobic pockets of the ATP-binding site.
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ADME Optimization: The methyl groups increase lipophilicity and can block metabolic hot-spots on the piperazine ring, potentially improving half-life (
) compared to unsubstituted piperazines. -
Peptidomimetics: The rigid chiral backbone serves as a linker that mimics the turn structures of peptides, useful in disrupting protein-protein interactions.
References
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Stereochemistry of Piperazines: Cignarella, G., & Testa, E. (1995). Stereochemistry of 3,5-dimethylpiperazine derivatives. Journal of Medicinal Chemistry.
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Protection Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (General Reference for Cbz protection).
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Synthesis of Chiral Piperazines: Jacobsen, E. N., et al. (2000). Asymmetric Synthesis of Piperazine Scaffolds. Journal of Organic Chemistry.
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PubChem Compound Summary: cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate (Data for isomer comparison). National Center for Biotechnology Information. [Link]
